![molecular formula C7H11N3 B1276605 (5-cyclopropyl-1H-pyrazol-3-yl)methanamine CAS No. 518064-13-6](/img/structure/B1276605.png)
(5-cyclopropyl-1H-pyrazol-3-yl)methanamine
Overview
Description
“(5-cyclopropyl-1H-pyrazol-3-yl)methanamine” is a chemical compound with the molecular formula C7H11N3 . It has a molecular weight of 137.18 g/mol . The IUPAC name for this compound is (3-cyclopropyl-1H-pyrazol-5-yl)methanamine .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “(5-cyclopropyl-1H-pyrazol-3-yl)methanamine”, has been the subject of numerous methodologies due to their prevalence as scaffolds in the synthesis of bioactive compounds . Various synthetic methods have been reported for the synthesis of pyrazole compounds by a wide variety of catalysts .
Molecular Structure Analysis
The molecular structure of “(5-cyclopropyl-1H-pyrazol-3-yl)methanamine” can be represented by the InChI code: InChI=1S/C7H11N3/c8-4-6-3-7(10-9-6)5-1-2-5/h3,5H,1-2,4,8H2,(H,9,10) . The Canonical SMILES representation is: C1CC1C2=NNC(=C2)CN .
Chemical Reactions Analysis
Pyrazoles, including “(5-cyclopropyl-1H-pyrazol-3-yl)methanamine”, are an important class of five-membered heterocyclic compounds and are widely found as the core structure in a large variety of compounds that possess important agrochemical and pharmaceutical activities . They have been the recent target of numerous methodologies, mostly due to their prevalence as scaffolds in the synthesis of bioactive compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-cyclopropyl-1H-pyrazol-3-yl)methanamine” include a molecular weight of 137.18 g/mol, a computed XLogP3-AA of -0.3, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . The topological polar surface area is 54.7 Ų .
Scientific Research Applications
Drug Discovery and Development
The cyclopropyl group in the compound’s structure can potentially interact with various biological targets, making it valuable in drug discovery. It could serve as a scaffold for developing new pharmacophores. The pyrazole moiety is known for its prevalence in pharmaceuticals due to its mimicry of the adenine base in ATP, allowing for potential use in kinase inhibitors .
Material Science
Pyrazole derivatives have been explored for their electronic properties, which could be useful in material science for creating new types of semiconductors or conductive materials. The compound’s structure could be incorporated into polymers or coatings to enhance material properties such as thermal stability or electrical conductivity .
Agricultural Chemistry
Compounds containing pyrazole rings are often investigated for their herbicidal and fungicidal properties. This compound could be a precursor or an active ingredient in the development of new agrochemicals aimed at protecting crops from pests and diseases .
Energetic Materials Research
The nitrogen-rich structure of pyrazoles makes them candidates for energetic materials. Research could explore the use of this compound in the synthesis of propellants or explosives, where controlled energy release is crucial .
Analytical Chemistry
In analytical chemistry, this compound could be used as a reagent or a building block for developing novel sensors. Its ability to form complexes with metals could be utilized in colorimetric sensors for detecting ions or environmental pollutants .
Chemical Synthesis
This compound can act as an intermediate in organic synthesis, participating in various chemical reactions to create complex molecules. Its reactivity with different chemical groups could be harnessed to synthesize a wide range of derivatives with potential applications across multiple fields .
Future Directions
The future directions for the study and application of “(5-cyclopropyl-1H-pyrazol-3-yl)methanamine” and similar compounds could include further exploration of their synthesis methods and potential biological activities. Given the diverse pharmacological activities of pyrazole derivatives, these compounds may have significant potential in the development of new therapeutic agents .
Mechanism of Action
Target of Action
The primary target of (5-cyclopropyl-1H-pyrazol-3-yl)methanamine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its activity is necessary for cells to progress from the G1 phase to the S phase .
Mode of Action
This inhibition could lead to a halt in the cell cycle progression, preventing cells from moving from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . This can lead to a decrease in cell proliferation and could potentially induce cell death . The downstream effects of this action are still under investigation.
Result of Action
The molecular and cellular effects of (5-cyclopropyl-1H-pyrazol-3-yl)methanamine’s action are primarily related to its inhibition of CDK2 . This can lead to a decrease in cell proliferation, potentially inducing cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (5-cyclopropyl-1H-pyrazol-3-yl)methanamine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
properties
IUPAC Name |
(3-cyclopropyl-1H-pyrazol-5-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-4-6-3-7(10-9-6)5-1-2-5/h3,5H,1-2,4,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZWOJBTQUEVIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424491 | |
Record name | 1-(3-Cyclopropyl-1H-pyrazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-cyclopropyl-1H-pyrazol-3-yl)methanamine | |
CAS RN |
518064-13-6 | |
Record name | 1-(3-Cyclopropyl-1H-pyrazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-cyclopropyl-1H-pyrazol-5-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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